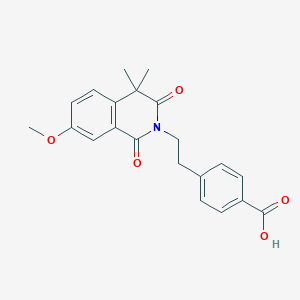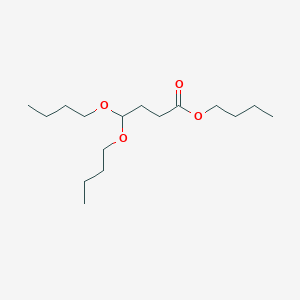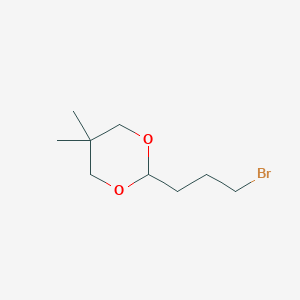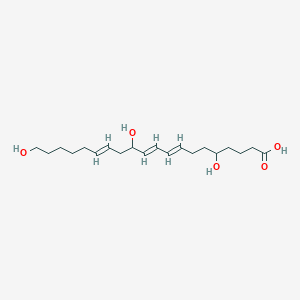
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid, also known as 5,12,20-THETrE, is a naturally occurring fatty acid found in the human body. It is a member of the eicosanoid family and is derived from arachidonic acid. In recent years, 5,12,20-THETrE has gained attention due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It also activates PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE in the lab is that it is a naturally occurring compound, making it easy to obtain. However, one limitation is that it is difficult to isolate and purify, which can make it challenging to study in large quantities.
Orientations Futures
There are many potential future directions for the study of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine its efficacy and safety in this context. Additionally, the mechanisms underlying its anti-inflammatory and anti-oxidant effects need to be further elucidated. Finally, the potential of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE as a biomarker for disease diagnosis and prognosis should be explored.
Conclusion:
In conclusion, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is a naturally occurring fatty acid with promising therapeutic properties. Its anti-inflammatory, anti-oxidant, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanisms of action and potential applications, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE represents an exciting area of research in the field of biochemistry and pharmacology.
Méthodes De Synthèse
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is synthesized from arachidonic acid through the action of the enzyme 12-lipoxygenase. This enzyme catalyzes the oxidation of arachidonic acid at the 12th position, resulting in the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then further oxidized by the enzyme 5-lipoxygenase to form 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE.
Applications De Recherche Scientifique
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
102910-24-7 |
|---|---|
Nom du produit |
5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid |
Formule moléculaire |
C20H34O5 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(8E,10E,14E)-5,12,20-trihydroxyicosa-8,10,14-trienoic acid |
InChI |
InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-8,13,18-19,21-23H,1-2,6,9-12,14-17H2,(H,24,25)/b5-4+,7-3+,13-8+ |
Clé InChI |
IWXSBCHTYVRMNT-UHFFFAOYSA-N |
SMILES isomérique |
C(CC/C=C/CC(/C=C/C=C/CCC(CCCC(=O)O)O)O)CCO |
SMILES |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
SMILES canonique |
C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO |
Synonymes |
5,12,20-TH-8,10,14-EA 5,12,20-trihydroxy-8,10,14-eicosatrienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



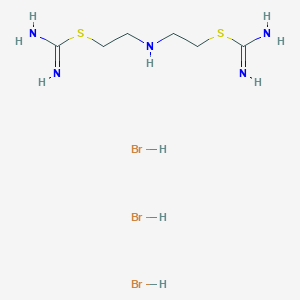
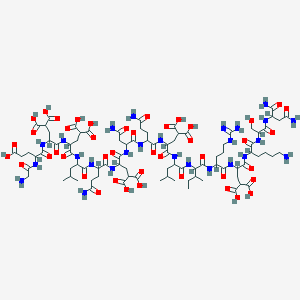
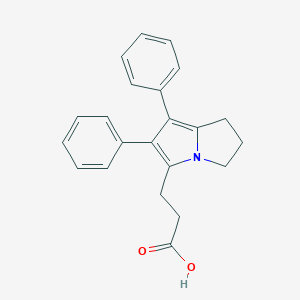
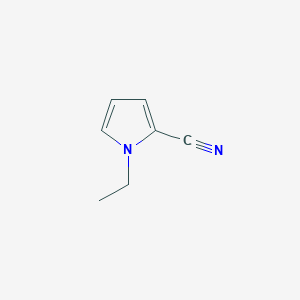
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
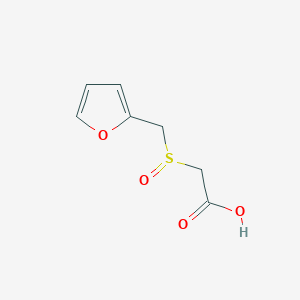
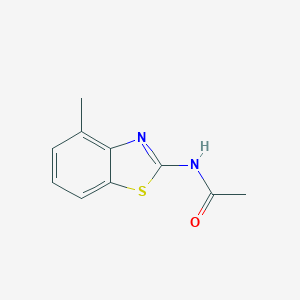
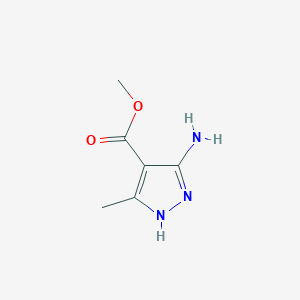
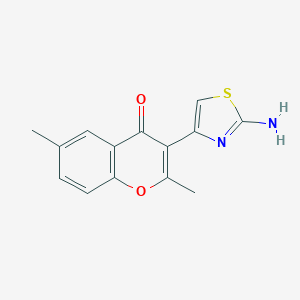
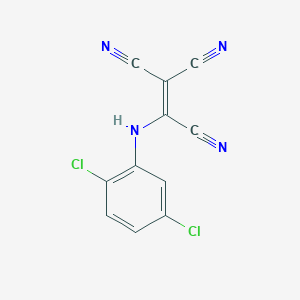
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
